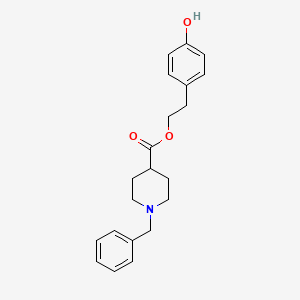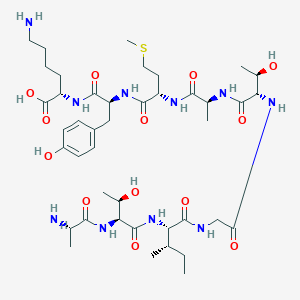
Epstein-barr virus BRLF1 (134-142)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epstein-Barr virus BRLF1 (134-142) is a peptide derived from the Epstein-Barr virus, which is a member of the human B lymphotropic herpesvirus family. This virus is highly prevalent in the human population and is associated with various diseases, including infectious mononucleosis and several types of cancer . The peptide Epstein-Barr virus BRLF1 (134-142) is a HLA-A11 restricted epitope, meaning it is recognized by the immune system in individuals with the HLA-A11 allele .
准备方法
The synthesis of Epstein-Barr virus BRLF1 (134-142) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods for peptides like Epstein-Barr virus BRLF1 (134-142) often involve automated peptide synthesizers, which can produce large quantities of peptides with high purity.
化学反应分析
Epstein-Barr virus BRLF1 (134-142) can undergo various chemical reactions typical of peptides. These include:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction.
科学研究应用
Epstein-Barr virus BRLF1 (134-142) has several scientific research applications:
Immunology: It is used to study the immune response to Epstein-Barr virus, particularly in individuals with the HLA-A11 allele.
Cancer Research: The peptide is used in research on Epstein-Barr virus-associated cancers, such as nasopharyngeal carcinoma.
Vaccine Development: It is investigated as a potential component of vaccines aimed at eliciting an immune response against Epstein-Barr virus.
Diagnostic Tools: The peptide can be used in diagnostic assays to detect immune responses to Epstein-Barr virus.
作用机制
Epstein-Barr virus BRLF1 (134-142) exerts its effects by being recognized by cytotoxic T lymphocytes (CTLs) in individuals with the HLA-A11 allele. This recognition leads to the activation of CTLs, which can then target and destroy cells infected with Epstein-Barr virus . The molecular targets involved include the T cell receptor (TCR) on CTLs and the HLA-A11 molecule presenting the peptide on the surface of infected cells .
相似化合物的比较
Epstein-Barr virus BRLF1 (134-142) is unique in its specificity for the HLA-A11 allele. Similar compounds include other Epstein-Barr virus-derived peptides that are restricted by different HLA alleles, such as:
Epstein-Barr virus BZLF1 (190-197): Recognized by CTLs in individuals with the HLA-B8 allele.
Epstein-Barr virus EBNA3A (325-333): Recognized by CTLs in individuals with the HLA-B27 allele. These peptides share the common feature of being derived from Epstein-Barr virus and being recognized by the immune system, but they differ in their HLA restriction and specific amino acid sequences.
属性
分子式 |
C42H70N10O13S |
|---|---|
分子量 |
955.1 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C42H70N10O13S/c1-8-21(2)32(51-41(63)34(25(6)54)52-35(57)22(3)44)39(61)45-20-31(56)50-33(24(5)53)40(62)46-23(4)36(58)47-28(16-18-66-7)37(59)49-30(19-26-12-14-27(55)15-13-26)38(60)48-29(42(64)65)11-9-10-17-43/h12-15,21-25,28-30,32-34,53-55H,8-11,16-20,43-44H2,1-7H3,(H,45,61)(H,46,62)(H,47,58)(H,48,60)(H,49,59)(H,50,56)(H,51,63)(H,52,57)(H,64,65)/t21-,22-,23-,24+,25+,28-,29-,30-,32-,33-,34-/m0/s1 |
InChI 键 |
GQEUVOICMKSFBN-DOICMAQZSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N |
规范 SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


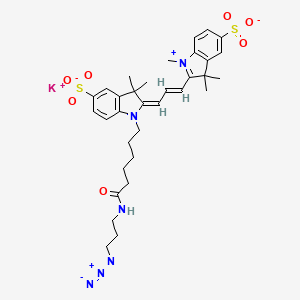


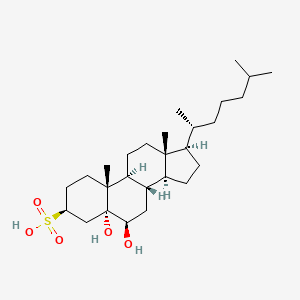
![(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine](/img/structure/B12381216.png)

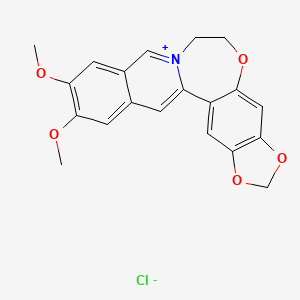
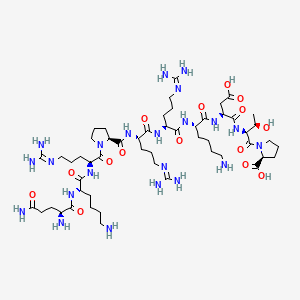

![(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile](/img/structure/B12381246.png)
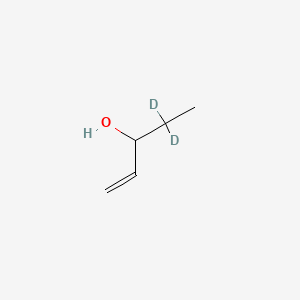
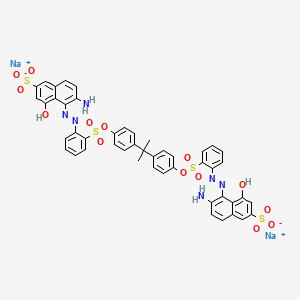
![N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide](/img/structure/B12381258.png)
